molecular formula C8H6N4O3 B3355262 3-Nitroimidazo[1,2-a]pyridine-2-carboxamide CAS No. 62195-32-8

3-Nitroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B3355262
CAS No.: 62195-32-8
M. Wt: 206.16 g/mol
InChI Key: YBFBWGPGEAAJQR-UHFFFAOYSA-N
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Description

3-Nitroimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroimidazo[1,2-a]pyridine-2-carboxamide typically involves the nitration of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with nitric acid under controlled conditions to introduce the nitro group at the 3-position . The carboxamide group can be introduced through subsequent reactions involving carboxylation and amidation steps.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Nitroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets within microbial cells. The compound is believed to inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with the bacterial cell wall synthesis and DNA replication .

Comparison with Similar Compounds

  • 2-Nitroimidazo[1,2-a]pyridine-3-carboxamide
  • 3-Nitroimidazo[1,2-b]pyridazine
  • 2-[(Phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

Comparison: 3-Nitroimidazo[1,2-a]pyridine-2-carboxamide stands out due to its potent activity against MDR-TB and XDR-TB, which is not as pronounced in some of its analogues. Additionally, its unique structural features, such as the positioning of the nitro and carboxamide groups, contribute to its distinct biological activity and mechanism of action .

Properties

IUPAC Name

3-nitroimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c9-7(13)6-8(12(14)15)11-4-2-1-3-5(11)10-6/h1-4H,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFBWGPGEAAJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315352
Record name 3-Nitroimidazo[1,2-a]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62195-32-8
Record name NSC294151
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitroimidazo[1,2-a]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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